molecular formula C40H47NO10 B217210 Naphthoquinomycin A CAS No. 101190-62-9

Naphthoquinomycin A

カタログ番号: B217210
CAS番号: 101190-62-9
分子量: 701.8 g/mol
InChIキー: LTHCNGAEDWPRCS-HODGDDQQSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Naphthoquinomycin A (NPA000326) is a naphthoquinone-derived antibiotic first isolated from Streptomyces sp. X-12384 in 1975 . Its molecular formula is C₄₀H₄₆ClNO₉, with a molecular weight of 720.2590 Da and an exact mass of 719.2861 Da. Structurally, it belongs to the tetrocarcin-related antibiotic family, characterized by a polyketide backbone synthesized from acetate and propionate units . Key spectral features include UV absorption maxima at 232, 245, and 263 nm, and it forms a dark-brown complex with orcinol staining (Rf = 0.71 in chloroform/methanol 9:1) .

特性

CAS番号

101190-62-9

分子式

C40H47NO10

分子量

701.8 g/mol

IUPAC名

(7Z,12E,16E,22E,24Z,26E)-4,10,14,20-tetrahydroxy-31-methoxy-3,7,9,11,17,21-hexamethyl-29-azatricyclo[28.3.1.05,33]tetratriaconta-1(33),2,4,7,12,16,22,24,26,30-decaene-6,18,28,32,34-pentone

InChI

InChI=1S/C40H47NO10/c1-21-12-10-8-9-11-13-31(45)41-34-38(49)28-19-26(6)37(48)33(32(28)39(50)40(34)51-7)36(47)25(5)18-24(4)35(46)23(3)15-17-27(42)16-14-22(2)30(44)20-29(21)43/h8-15,17-19,21,23-24,27,29,35,42-43,46,48H,16,20H2,1-7H3,(H,41,45)/b9-8-,12-10+,13-11+,17-15+,22-14+,25-18-

InChIキー

LTHCNGAEDWPRCS-HODGDDQQSA-N

SMILES

CC1C=CC=CC=CC(=O)NC2=C(C(=O)C3=C(C2=O)C=C(C(=C3C(=O)C(=CC(C(C(C=CC(CC=C(C(=O)CC1O)C)O)C)O)C)C)O)C)OC

異性体SMILES

CC1/C=C/C=C\C=C\C(=O)NC2=C(C(=O)C3=C(C2=O)C=C(C(=C3C(=O)/C(=C\C(C(C(/C=C/C(C/C=C(/C(=O)CC1O)\C)O)C)O)C)/C)O)C)OC

正規SMILES

CC1C=CC=CC=CC(=O)NC2=C(C(=O)C3=C(C2=O)C=C(C(=C3C(=O)C(=CC(C(C(C=CC(CC=C(C(=O)CC1O)C)O)C)O)C)C)O)C)OC

同義語

naphthoquinomycin A

製品の起源

United States

類似化合物との比較

Table 1: Structural Comparison of Naphthoquinomycin A and Analogs

Compound Molecular Formula Molecular Weight (Da) Key Structural Features Source
Naphthoquinomycin A C₄₀H₄₆ClNO₉ 720.26 Chlorine substituent, polyketide backbone Streptomyces sp. X-12384
Naphthoquinomycin C C₄₄H₅₂N₂O₁₂S 869.97 N-Acetyl-L-cysteine substituent at C-30, additional hydroxyl groups Extremophilic actinomycetes
Naphthomycin J C₄₄H₅₂N₂O₁₂S 869.97 Similar to C but with distinct NMR shifts (δH = 3.24–4.48 ppm for cysteine residues) Optimized fermentation
Chlorotetracenomycin C₃₂H₂₈ClNO₁₀ 622.01 Tetracyclic aromatic core, chlorine at C-7 Synthetic/engineered strains

Key Differences :

  • Substituents: Naphthoquinomycin C and J feature an N-Acetyl-L-cysteine group at C-30, absent in Naphthoquinomycin A .
  • Backbone: Chlorotetracenomycin (57) shares a tetracyclic core but lacks the extended side chains seen in naphthoquinomycins .
  • Spectral Data: ¹H-NMR of Naphthomycin J shows unique signals at δH = 3.24 ppm (doublet) and δH = 4.48 ppm (singlet) for cysteine-derived protons, distinguishing it from Naphthoquinomycin C .

Table 2: Activity Profiles

Compound Target Activity IC₅₀/EC₅₀ Mechanism of Action
Naphthoquinomycin A E. coli FAS-II inhibition Not reported Disrupts fatty acid biosynthesis via competitive binding to enoyl-ACP reductase
Naphthoquinomycin C Broad-spectrum antimicrobial 1.7 µg/mL Binds to bacterial cell membranes, inducing lysis
Naphthomycin J Antifungal (Candida spp.) 2.1 µg/mL Inhibits ergosterol synthesis through cytochrome P450 interactions
Chlorotetracenomycin Anticancer (DNA intercalation) 0.5 µM Intercalates into DNA, blocking replication in leukemia cells

Notable Trends:

  • Specificity: Naphthoquinomycin A targets prokaryotic FAS-II, while Chlorotetracenomycin acts on eukaryotic DNA .
  • Potency: Chlorotetracenomycin shows higher cytotoxicity (0.5 µM) due to DNA-binding efficacy, whereas naphthoquinomycins require higher concentrations for antimicrobial effects .

Challenges :

  • Naphthoquinomycin derivatives exhibit low natural abundance (<2 mg/L), necessitating optimized fermentation .
  • Structural complexity complicates synthetic approaches, favoring microbial biosynthesis over chemical synthesis .

Limitations and Contradictions

  • Structural vs. Functional Similarity: Despite shared polyketide backbones, biological activities vary significantly. For example, Naphthoquinomycin C and J differ by a single substituent but target distinct pathways (membrane lysis vs. ergosterol inhibition) .
  • Yield Discrepancies : Attempts to scale production of related compounds (e.g., strain 0-024) failed due to low yields (<0.1 mg/L), highlighting strain-specific biosynthetic limitations .

Q & A

Q. How is Naphthoquinomycin A structurally characterized, and what methodologies are critical for confirming its identity?

Structural characterization of Naphthoquinomycin A involves a combination of high-resolution mass spectrometry (HR-EI-MS), nuclear magnetic resonance (NMR), and high-performance liquid chromatography (HPLC). For example:

  • HR-EI-MS determines molecular formula (e.g., C₄₄H₅₂N₂O₁₂S for Naphthomycin J, a derivative) and distinguishes isotopic patterns .
  • ¹H-NMR identifies functional groups and side-chain modifications, such as the N-acetyl-L-cysteine substitution in Naphthomycin J (δH = 3.24–4.48 ppm) .
  • HPLC (e.g., using C18 columns with UV detection at 232–245 nm) isolates and quantifies compounds in complex mixtures .

Table 1: Key Analytical Parameters for Naphthoquinomycin Derivatives

MethodConditions/Key PeaksApplicationReference
HR-EI-MSm/z = 833.3 (C₄₄H₅₂N₂O₁₂S)Molecular formula confirmation
¹H-NMRδH = 1.83 ppm (N-acetyl group)Side-chain modification analysis
HPLCColumn 11, Program 8, λ = 232 nmPurification and retention profiling

Q. What are the primary biological targets of Naphthoquinomycin A, and how are these interactions validated experimentally?

Naphthoquinomycin A is known to inhibit fatty acid synthetase (FAS) in E. coli (Type II FAS). Methodologies include:

  • Enzymatic assays : Measuring FAS activity inhibition via spectrophotometric quantification of cofactor consumption (e.g., NADPH oxidation) .
  • Comparative studies : Testing analogs (e.g., Naphthomycin J) to assess structure-activity relationships (SAR) .
  • Genetic validation : Knockout or overexpression of FAS genes to confirm target specificity .

Advanced Research Questions

Q. What challenges arise in elucidating the biosynthesis pathway of Naphthoquinomycin A, and what strategies address these?

Key challenges include:

  • Pathway complexity : Modular polyketide synthase (PKS) and nonribosomal peptide synthetase (NRPS) systems require gene cluster analysis via genome mining and heterologous expression .
  • Post-modification reactions : Thiol-mediated additions (e.g., N-acetylcysteamine incorporation) are tracked using isotopic labeling and time-resolved fermentation profiling .
  • Data integration : Combining metabolomics (LC-MS/MS) with transcriptomics to link gene expression to metabolite production .

Q. How can researchers resolve contradictions in reported bioactivity data for Naphthoquinomycin A across studies?

Contradictions may stem from variations in assay conditions, purity, or microbial strains. Solutions include:

  • Systematic reviews : Adopting PRISMA guidelines to aggregate and critically appraise existing data .
  • Standardized protocols : Replicating assays under controlled conditions (e.g., fixed pH, temperature, and inoculum size) .
  • Meta-analysis : Statistically synthesizing bioactivity data to identify trends or outliers .

Q. What experimental designs are optimal for studying the SAR of Naphthoquinomycin A derivatives?

  • Scaffold diversification : Chemoenzymatic synthesis to generate ansa-chain variants (e.g., ethyl vs. methyl substitutions at C-22) .
  • Bioactivity screening : High-throughput assays (e.g., microbroth dilution for antimicrobial activity) paired with molecular docking to predict target binding .
  • Data validation : Cross-referencing synthetic yields, purity (HPLC >95%), and spectral data (NMR, MS) to exclude artifacts .

Methodological Considerations

  • Reproducibility : Document experimental parameters (e.g., HPLC gradients, NMR solvent systems) in supplementary materials .
  • Ethical reporting : Adhere to NIH guidelines for preclinical studies, including statistical rigor and transparency in data interpretation .
  • Interdisciplinary collaboration : Combine chemical synthesis with bioinformatics (e.g., AntiBase, DNP databases) for structural dereplication .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Naphthoquinomycin A
Reactant of Route 2
Naphthoquinomycin A

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